
Voglibosa
Overview
Description
Voglibose is an oral alpha-glucosidase inhibitor used primarily to manage postprandial hyperglycemia in patients with type 2 diabetes mellitus (T2DM) or impaired glucose tolerance (prediabetes). It delays carbohydrate digestion by competitively inhibiting intestinal alpha-glucosidases, thereby reducing glucose absorption and subsequent insulin spikes. Voglibose is structurally derived from valiolamine, a natural product of Streptomyces species . Its clinical efficacy and safety profile have been evaluated in long-term studies, such as the DIANA trial, which compared its effects with nateglinide and lifestyle interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Voglibose is synthesized through a series of chemical reactions starting from valiolamine, a branched-chain aminocyclitol . The N-substituted moiety of voglibose is derived from glycerol . The synthesis involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and amination .
Industrial Production Methods
Industrial production of voglibose involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Voglibose undergoes various chemical reactions, including:
Oxidation: Voglibose can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert voglibose into its reduced forms.
Substitution: Voglibose can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of voglibose can yield corresponding oxides, while reduction can produce reduced forms of voglibose .
Scientific Research Applications
Type 2 Diabetes Management
Voglibose has been extensively studied for its efficacy in managing type 2 diabetes. A multicenter, double-blind study involving 1,780 high-risk Japanese individuals with impaired glucose tolerance demonstrated that voglibose significantly reduced the progression to type 2 diabetes compared to placebo (hazard ratio 0.595, p=0.0014) . The treatment resulted in a higher rate of achieving normoglycemia among participants.
Impact on Glycemic Control
In real-world settings, such as the VICTORY study conducted across India, voglibose was shown to reduce HbA1c levels significantly over 12 weeks (from 8.61% to 7.53%, p<0.01) . It was well-tolerated and often used in combination with other antidiabetic medications like metformin and sulfonylureas.
Anti-inflammatory Effects
Recent studies have highlighted voglibose's potential anti-inflammatory properties. In diabetic KKAy mice, treatment with voglibose improved intestinal inflammation and enhanced GLP-1 secretion, suggesting a dual role in glycemic control and inflammation reduction . This effect may be mediated through the modulation of gut microbiota and the enhancement of short-chain fatty acid levels.
Non-Alcoholic Fatty Liver Disease
Research indicates that voglibose may also have therapeutic potential in managing non-alcoholic fatty liver disease (NAFLD). A study showed that administration of voglibose improved hepatic steatosis and inflammation by suppressing de novo lipogenesis in mice fed a high-fat diet . This suggests its utility in addressing metabolic conditions associated with obesity.
Case Study: Prevention of Type 2 Diabetes
In a clinical trial assessing the preventive effects of voglibose on type 2 diabetes, participants receiving voglibose exhibited a lower incidence of diabetes compared to those on placebo after an average treatment duration of 48 weeks . This underscores its potential role as a preventative therapy in at-risk populations.
Case Study: Efficacy in Real-World Settings
The VICTORY study demonstrated that patients using voglibose as monotherapy or as an add-on therapy experienced significant reductions in fasting blood glucose and postprandial blood glucose levels without significant weight gain . This real-world evidence supports its effectiveness outside controlled clinical environments.
Summary of Findings
Mechanism of Action
Voglibose exerts its effects by inhibiting alpha-glucosidase enzymes in the brush border of the small intestines . This inhibition delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels . The molecular targets include alpha-glucosidase enzymes, and the pathways involved are related to carbohydrate metabolism .
Comparison with Similar Compounds
Comparison with Similar Alpha-Glucosidase Inhibitors
Pharmacological and Structural Differences
The primary alpha-glucosidase inhibitors include voglibose , acarbose , and miglitol . While all three target the same enzymatic pathway, their structural and pharmacokinetic properties differ significantly:
Parameter | Voglibose | Acarbose | Miglitol |
---|---|---|---|
Chemical Class | Valiolamine derivative | Pseudotetrasaccharide | Desoxynojirimycin derivative |
Molecular Weight | 267.3 g/mol | 645.6 g/mol | 207.2 g/mol |
Absorption | Minimal systemic absorption | Not absorbed (acts locally) | Fully absorbed |
Metabolism | Not metabolized | Degraded by gut microbiota | Renal excretion (unchanged) |
Dosing Frequency | 3 times daily (with meals) | 3 times daily (with meals) | 3 times daily (with meals) |
Structural differences influence their binding affinity to alpha-glucosidases and side effect profiles. For instance, acarbose’s larger molecular size may contribute to stronger enzyme inhibition but also higher rates of gastrointestinal (GI) adverse events compared to voglibose .
Clinical Efficacy
Glycemic Control
- Voglibose : In the DIANA trial, voglibose reduced HbA1c by 0.5% (95% CI: –0.6 to 0.3) over 1 year, with significant postprandial glucose (PPG) reduction. However, its long-term impact on major adverse cardiovascular events (MACE) was neutral in the general cohort but showed benefit in glucose-intolerant subgroups (HR = 0.44; p = 0.01) .
- Acarbose : A Cochrane meta-analysis (41 RCTs, n = 8,130) demonstrated a stronger HbA1c reduction (–0.8%; 95% CI: –0.9 to –0.7) compared to placebo. Unlike voglibose, acarbose’s efficacy is dose-independent .
- Miglitol: Limited data suggest HbA1c reductions of –0.6% to –0.7%, with comparable PPG control to acarbose .
Cardiovascular Outcomes
Cost and Accessibility
- Voglibose : Widely available in Asia (e.g., Japan, India) but less commonly prescribed in Western countries.
- Acarbose : Generic formulations are cost-effective and globally accessible.
- Miglitol : Higher cost due to patent restrictions in some regions.
Key Research Findings
DIANA Trial : In glucose-intolerant patients, voglibose reduced unplanned coronary revascularization by 56% over 10 years (p = 0.01), highlighting its role in high-risk subgroups .
Cochrane Review : Acarbose outperformed voglibose in HbA1c reduction but had higher discontinuation rates due to GI intolerance .
Mechanistic Studies : Miglitol’s systemic absorption may offer advantages in patients with proximal small intestine resection, unlike voglibose or acarbose .
Biological Activity
Voglibose is an α-glucosidase inhibitor (α-GI) primarily used in the management of Type 2 diabetes mellitus (T2DM). Its mechanism of action involves the reversible inhibition of enzymes that hydrolyze oligosaccharides and disaccharides in the small intestine, thereby delaying glucose absorption and reducing postprandial hyperglycemia. This article delves into the biological activity of voglibose, highlighting its effects on glycemic control, intestinal health, and potential therapeutic applications beyond diabetes management.
Voglibose acts by inhibiting enzymes such as maltase and sucrase, which are responsible for breaking down carbohydrates into glucose. This inhibition leads to:
- Delayed carbohydrate digestion : By slowing down the enzymatic breakdown of carbohydrates, voglibose reduces the rate at which glucose enters the bloodstream.
- Lower postprandial blood glucose levels : Clinical studies have shown significant reductions in fasting blood glucose (FBG) and postprandial blood glucose (PPBG) levels among patients treated with voglibose .
Glycemic Control
Numerous studies have demonstrated the efficacy of voglibose in managing blood sugar levels in T2DM patients:
- Reduction in HbA1c : A multicenter observational study reported a significant reduction in HbA1c levels (from 8.61% to 7.53%) after 12 weeks of treatment with voglibose .
- Improvement in FBG and PPBG : Participants experienced a mean reduction in FBG by 27.1 mg/dL and PPBG by 52.2 mg/dL at week 12 .
Prevention of Type 2 Diabetes
Voglibose has also been investigated for its preventive effects against T2DM:
- A study involving patients with impaired fasting glucose showed that those treated with voglibose had a significantly lower incidence of diabetes compared to placebo (5.6% vs. 12.0%) over a mean duration of treatment .
Effects on Intestinal Health
Recent research indicates that voglibose may have beneficial effects on intestinal health:
- Regulation of GLP-1 secretion : Voglibose enhances the secretion of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin secretion and inhibits glucagon release, contributing to improved glycemic control .
- Impact on gut microbiota : Voglibose treatment has been associated with increased levels of short-chain fatty acids (SCFAs) like acetic and propionic acids, which are beneficial for gut health and metabolic processes .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Emerging evidence suggests that voglibose may also be beneficial in treating NAFLD:
- A study indicated that voglibose improved hepatic steatosis and inflammation in mice fed a high-fat diet, comparable to the effects seen with pioglitazone . The drug was found to suppress hepatic de novo lipogenesis, thereby mitigating liver damage.
Colorectal Cancer Prevention
Voglibose has shown potential in reducing colorectal cancer risk:
- Research demonstrated that voglibose administration significantly suppressed the development of neoplastic lesions in animal models, possibly through its anti-inflammatory effects on intestinal tissues .
Case Studies
Several case reports have highlighted the practical applications and outcomes associated with voglibose treatment:
- Case Study 1 : A patient with poorly controlled T2DM experienced significant improvements in glycemic parameters after initiating treatment with voglibose alongside metformin, leading to better overall diabetes management.
- Case Study 2 : In another instance, a patient with NAFLD showed marked improvement in liver function tests after being treated with voglibose, underscoring its potential beyond diabetes care.
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of Voglibosa in glycemic control, and what in vitro/in vivo models are most appropriate for validating these mechanisms?
- Answer : this compound inhibits intestinal alpha-glucosidase enzymes, delaying carbohydrate absorption. Validated in vitro models include enzyme inhibition assays using porcine alpha-glucosidase, while in vivo studies often employ streptozotocin-induced diabetic rodent models to assess postprandial glucose reduction. Ensure consistency in enzyme source (e.g., microbial vs. mammalian) and control for dietary variables in animal studies .
Q. What standardized methodologies are recommended for assessing this compound's pharmacokinetic profile in preclinical studies, particularly regarding bioavailability and half-life determination?
- Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is standard for quantifying plasma concentrations. Bioavailability studies should use crossover designs in animal models, while half-life calculations require frequent sampling during elimination phases. Adhere to FDA or EMA guidelines for bioanalytical method validation, including specificity, accuracy, and precision checks .
Q. Which biomarkers are validated for monitoring this compound's therapeutic response in Type 2 diabetes research, and what analytical validation protocols are required for their use?
- Answer : HbA1c, fasting glucose, and postprandial glucose are primary biomarkers. Analytical validation requires demonstrating precision (intra- and inter-assay CV <15%), accuracy (recovery rates 85–115%), and stability under storage conditions. Cross-validate assays against gold-standard methods (e.g., NGSP-certified HbA1c tests) .
Q. What quality control measures are essential for ensuring reproducibility in high-throughput screening assays evaluating this compound derivatives?
- Answer : Implement Z’-factor scores (>0.5) to assess assay robustness, use internal reference compounds (e.g., acarbose), and standardize plate readers for inter-run consistency. Replicate experiments across multiple batches and include negative/positive controls to minimize false positives .
Advanced Research Questions
Q. How can researchers address contradictory findings in clinical trials regarding this compound's efficacy in diverse ethnic populations, and what statistical approaches are optimal for reconciling such discrepancies?
- Answer : Conduct meta-regression analysis to identify covariates (e.g., genetic polymorphisms in carbohydrate metabolism genes). Use mixed-effects models to account for between-study heterogeneity and perform subgroup analyses stratified by ethnicity. Validate findings through pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What advanced experimental designs (e.g., adaptive trials, crossover studies) are most effective for evaluating this compound's long-term safety profile while minimizing confounding variables?
- Answer : Adaptive dose-ranging trials (e.g., MCP-Mod) allow dynamic adjustments based on interim safety data. Crossover designs with washout periods reduce inter-individual variability. Use propensity score matching to balance baseline characteristics in observational cohorts .
Q. What computational modeling frameworks (e.g., physiologically-based pharmacokinetic models) have been successfully applied to predict this compound-drug interactions, and how can their predictive validity be enhanced?
- Answer : PBPK models in software like GastroPlus or Simcyp integrate enzyme kinetics (CYP3A4, UGTs) and gut motility parameters. Validate predictions against in vivo interaction studies with metformin or sulfonylureas. Incorporate genetic variability in enzyme expression for population-level simulations .
Q. How should researchers handle missing data or non-normal distributions in longitudinal studies investigating this compound's effects on pancreatic β-cell function?
- Answer : Apply multiple imputation with chained equations (MICE) for missing data, assuming missing-at-random mechanisms. For non-normal distributions, use generalized linear mixed models (GLMMs) with gamma or log-normal link functions. Sensitivity analyses (e.g., complete-case vs. imputed datasets) ensure robustness .
Q. What ethical considerations are paramount when designing clinical trials for this compound in pediatric populations with metabolic disorders, and how can informed consent processes be optimized?
- Answer : Ensure assent from minors alongside parental consent. Minimize blood draw volumes using microsampling techniques. IRB protocols must address long-term growth monitoring and psychological impacts. Use age-adaptive consent forms with visual aids to enhance comprehension .
Q. What systematic review methodologies are most robust for synthesizing heterogeneous data on this compound's cardiovascular outcomes across observational and interventional studies?
- Answer : Follow PRISMA guidelines with predefined PICO criteria. Assess bias using ROBINS-I for observational studies and Cochrane Risk of Tool for RCTs. Quantify heterogeneity via I² statistics and perform meta-analysis with random-effects models. Stratify by study design to identify confounders .
Q. Methodological Tables
Table 1 : Key Statistical Methods for Resolving Data Contradictions in this compound Research
Issue | Method | Application Example |
---|---|---|
Ethnic variability | Meta-regression | Adjusting for SI gene polymorphisms |
Missing data | Multiple imputation (MICE) | Imputing HbA1c values in dropout patients |
Non-normal distributions | GLMM with log-normal links | Modeling skewed C-peptide levels |
Table 2 : Validation Protocols for Biomarker Assays in this compound Studies
Parameter | Requirement | Validation Step |
---|---|---|
Precision | CV <15% | Intra-/inter-assay replicates |
Accuracy | 85–115% recovery | Spike-and-recovery experiments |
Stability | ≤20% degradation | Long-term storage at -80°C |
Properties
IUPAC Name |
(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021442, DTXSID501031239 | |
Record name | Voglibose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+02 g/L | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed) | |
Record name | Voglibose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83480-29-9, 112653-29-9 | |
Record name | Voglibose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voglibose [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voglibose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voglibose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOGLIBOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.